molecular formula C7H10Cl2 B145158 1,1-Dichloro-4,4-dimethylpent-2-yne CAS No. 139185-47-0

1,1-Dichloro-4,4-dimethylpent-2-yne

Cat. No. B145158
M. Wt: 165.06 g/mol
InChI Key: UBHCNGACASUDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichloro-4,4-dimethylpent-2-yne, also known as DCDM, is a chemical compound that belongs to the family of alkynes. It is widely used in scientific research due to its unique properties.

Mechanism Of Action

1,1-Dichloro-4,4-dimethylpent-2-yne is an alkyne that is known to be a potent inhibitor of cytochrome P450 enzymes. These enzymes play a critical role in the metabolism of drugs, toxins, and other foreign substances in the body. 1,1-Dichloro-4,4-dimethylpent-2-yne binds to the active site of cytochrome P450 enzymes, preventing them from metabolizing their substrates. This inhibition can lead to changes in the pharmacokinetics and toxicity of drugs.

Biochemical And Physiological Effects

1,1-Dichloro-4,4-dimethylpent-2-yne has been shown to have a wide range of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cells. 1,1-Dichloro-4,4-dimethylpent-2-yne has also been shown to cause apoptosis, or programmed cell death, in cancer cells. Additionally, 1,1-Dichloro-4,4-dimethylpent-2-yne has been found to inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,1-Dichloro-4,4-dimethylpent-2-yne in lab experiments is its ability to selectively inhibit cytochrome P450 enzymes. This makes it a valuable tool for studying drug metabolism and toxicity. However, 1,1-Dichloro-4,4-dimethylpent-2-yne has some limitations. It is a highly reactive compound that can be difficult to handle and store. Additionally, 1,1-Dichloro-4,4-dimethylpent-2-yne can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of 1,1-Dichloro-4,4-dimethylpent-2-yne in scientific research. One area of interest is the development of new drugs that can selectively inhibit cytochrome P450 enzymes. 1,1-Dichloro-4,4-dimethylpent-2-yne can be used as a starting point for the synthesis of these drugs. Another area of interest is the study of 1,1-Dichloro-4,4-dimethylpent-2-yne's effects on the microbiome. Recent research has shown that 1,1-Dichloro-4,4-dimethylpent-2-yne can inhibit the growth of certain bacteria and fungi, which could have implications for the treatment of infections. Finally, 1,1-Dichloro-4,4-dimethylpent-2-yne's ability to induce apoptosis in cancer cells makes it a potential candidate for the development of new cancer therapies.
Conclusion
In conclusion, 1,1-Dichloro-4,4-dimethylpent-2-yne is a versatile compound that has many scientific research applications. Its ability to selectively inhibit cytochrome P450 enzymes makes it a valuable tool for studying drug metabolism and toxicity. 1,1-Dichloro-4,4-dimethylpent-2-yne has a wide range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the use of 1,1-Dichloro-4,4-dimethylpent-2-yne in scientific research, including the development of new drugs and the study of its effects on the microbiome.

Synthesis Methods

1,1-Dichloro-4,4-dimethylpent-2-yne can be synthesized by the reaction of 2,3-dichloro-2,3-dimethylbutane with sodium acetylide. This reaction produces 1,1-Dichloro-4,4-dimethylpent-2-yne as a yellow liquid with a boiling point of 98-100°C.

Scientific Research Applications

1,1-Dichloro-4,4-dimethylpent-2-yne is a versatile compound that is used in various scientific research applications. It is commonly used as a reagent in organic synthesis and as a precursor to other chemicals. 1,1-Dichloro-4,4-dimethylpent-2-yne is also used in the production of pharmaceuticals, agrochemicals, and polymers.

properties

CAS RN

139185-47-0

Product Name

1,1-Dichloro-4,4-dimethylpent-2-yne

Molecular Formula

C7H10Cl2

Molecular Weight

165.06 g/mol

IUPAC Name

1,1-dichloro-4,4-dimethylpent-2-yne

InChI

InChI=1S/C7H10Cl2/c1-7(2,3)5-4-6(8)9/h6H,1-3H3

InChI Key

UBHCNGACASUDAJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C#CC(Cl)Cl

Canonical SMILES

CC(C)(C)C#CC(Cl)Cl

synonyms

1,1-Dichloro-4,4-dimethylpent-2-yne

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.